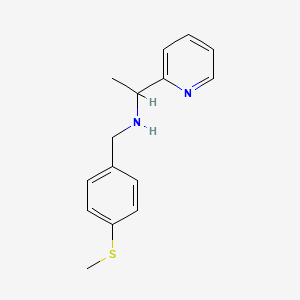![molecular formula C39H34NOP B14914091 (S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Attachment of the diphenylphosphanyl group: This is usually done through a phosphine coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal centers to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-Phos: A phosphine ligand with similar applications.
Uniqueness
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific steric and electronic properties, which enhance its effectiveness in certain catalytic reactions compared to other chiral ligands.
Eigenschaften
Molekularformel |
C39H34NOP |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1 |
InChI-Schlüssel |
VKFBIHDRGMDGJS-PGUFJCEWSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



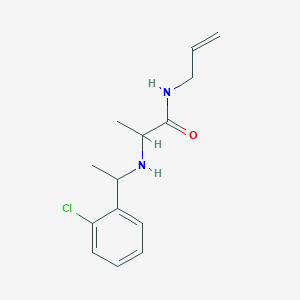
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)


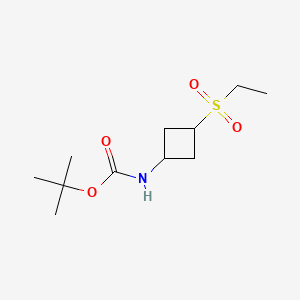

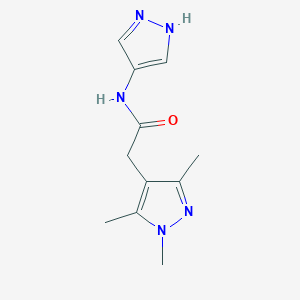
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
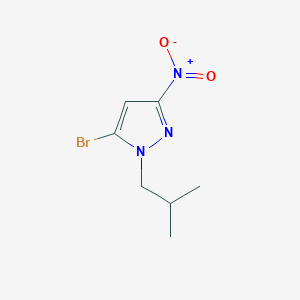
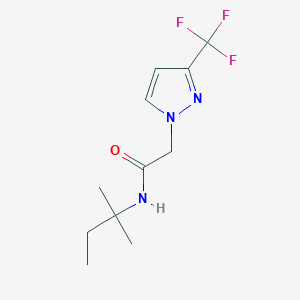
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
